molecular formula C12H9N3O3 B14364759 2-Pyridinecarboxamide, N-(3-nitrophenyl)- CAS No. 90209-83-9

2-Pyridinecarboxamide, N-(3-nitrophenyl)-

Cat. No.: B14364759
CAS No.: 90209-83-9
M. Wt: 243.22 g/mol
InChI Key: WNDWNUYOTUEXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxamide, N-(3-nitrophenyl)- is a chemical compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a nitrophenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-(3-nitrophenyl)- typically involves the reaction of 2-pyridinecarboxylic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinecarboxamide, N-(3-nitrophenyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinecarboxamide, N-(3-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Picolinamide (2-Pyridinecarboxamide): Similar structure but lacks the nitrophenyl group.

    Nicotinamide (3-Pyridinecarboxamide): Similar structure but with a different substitution pattern on the pyridine ring.

    Isonicotinamide (4-Pyridinecarboxamide): Similar structure but with the carboxamide group at a different position on the pyridine ring.

Uniqueness

2-Pyridinecarboxamide, N-(3-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

90209-83-9

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

N-(3-nitrophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9N3O3/c16-12(11-6-1-2-7-13-11)14-9-4-3-5-10(8-9)15(17)18/h1-8H,(H,14,16)

InChI Key

WNDWNUYOTUEXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.